molecular formula C4H2Cl4O3 B1195690 Dichloroacetic anhydride CAS No. 4124-30-5

Dichloroacetic anhydride

Cat. No. B1195690
CAS RN: 4124-30-5
M. Wt: 239.9 g/mol
InChI Key: RQHMQURGSQBBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloroacetic anhydride, also known as dichloroacetyl chloride, is an organic compound consisting of two chlorine atoms and an acetyl group. It is a colorless, volatile liquid with a pungent odor. It is highly reactive and is used in a variety of chemical syntheses. It is also used as a reagent in organic synthesis and as a catalyst in polymerization reactions.

Scientific Research Applications

  • Treatment of Genetic Mitochondrial Diseases : DCA is investigated for treating genetic mitochondrial diseases, especially for stimulating the pyruvate dehydrogenase complex in patients with deficiencies in this area. Chronic oral DCA has shown to be generally well-tolerated in young children, potentially offering effective treatment for these conditions (Stacpoole et al., 2008).

  • Synthesis of Chloroacetic Acid : Research on synthesis methods for chloroacetic acid, including the mechanism of dichloroacetic acid and the need for deep chlorination, highlights the chemical's role in industrial processes (Zheng Xueming, 2010).

  • Clinical Pharmacology and Toxicology : DCA's dual role as an environmental toxicant and a therapeutic agent is notable. It stimulates mitochondrial pyruvate dehydrogenase, enhancing glucose oxidation and ameliorating lactic acidosis. Understanding its metabolism and toxicity, especially at clinically relevant doses, is crucial (Stacpoole et al., 1998).

  • Lactate-Lowering Drug : DCA is effective in lowering lactate levels in blood, cerebral spinal fluid, and intracellularly, suggesting its potential in treating conditions like lactic acidosis (Stacpoole et al., 2003).

  • Treatment of Congenital Lactic Acidosis : Long-term administration of DCA in children with congenital lactic acidosis showed general tolerability and effectiveness in managing this condition, though it's associated with peripheral neuropathy (Stacpoole et al., 2008).

  • Glioblastoma Treatment : DCA's ability to shift metabolism in glioblastoma tumor cells away from aerobic glycolysis has shown promising results in clinical efficacy for treating this type of brain cancer (Michelakis et al., 2010).

  • Pyruvate Dehydrogenase Complex Deficiency : DCA may be particularly effective for children with this deficiency, stimulating residual enzyme activity and enhancing cellular energy metabolism (Berendzen et al., 2006).

  • Formation of Strained Triazapentalenoindene Skeleton : Dichloroacetic anhydride has been used in the synthesis of new strained ring systems with three condensed five-membered heterocycles, showcasing its utility in organic chemistry (Fuxreiter et al., 1994).

  • Myocardial Ischemia and Heart Failure : DCA improves hemodynamic performance and mechanical efficiency in congestive heart failure, suggesting its potential in cardiovascular therapy (Bersin et al., 1994).

  • Dichloroacetate-induced Peripheral Neuropathy : Research on DCA has highlighted its reversible peripheral neuropathy as a significant side effect, particularly when used for treating genetic mitochondrial diseases. Understanding the mechanism of this neurotoxicity is crucial for its safe therapeutic use (Stacpoole et al., 2019).

Safety and Hazards

Dichloroacetic anhydride is water-reactive and its vapors may form explosive mixtures with air . It is corrosive and can cause burns of eyes, skin, and mucous membranes . Containers may explode when heated and thermal decomposition can lead to the release of irritating gases and vapors .

Mechanism of Action

Target of Action

Dichloroacetic anhydride, like its acid analogue Dichloroacetic acid (DCA), primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . PDK plays a crucial role in cellular metabolism, particularly in the regulation of glucose metabolism and the switch between glycolysis and oxidative phosphorylation .

Mode of Action

This compound acts as an inhibitor of PDK . By inhibiting PDK, it promotes the activity of the pyruvate dehydrogenase complex, thereby shifting cellular metabolism from glycolysis (a less efficient pathway that can contribute to cancer growth) to oxidative phosphorylation (a more efficient pathway that can slow down cancer growth) .

Biochemical Pathways

The inhibition of PDK by this compound affects two major metabolic pathways: the Warburg effect and the citric acid cycle . The Warburg effect is a form of modified cellular metabolism often seen in cancer cells, where there’s a preference for energy production through glycolysis despite the presence of oxygen . The citric acid cycle, also known as the Krebs cycle or TCA cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy .

Result of Action

The shift in cellular metabolism induced by this compound can have several molecular and cellular effects. For instance, it has been observed that treatment with DCA led to a decrease in MIF gene expression and an increase in citric acid levels in the treatment group . This suggests that this compound may have a role in modulating gene expression and cellular metabolism.

Biochemical Analysis

Biochemical Properties

Dichloroacetic anhydride acts as an acylating agent, meaning it introduces an acyl group into other molecules. This property makes it valuable in biochemical reactions where acylation is required. It has been used in the acylation of 10-Deacetylbaccatin III using the enzyme Pseudomonas cepacia . Additionally, this compound is involved in the preparation of cellulose dichloroacetates . The compound interacts with various enzymes and proteins, facilitating the transfer of acyl groups to specific substrates, thereby modifying their biochemical properties.

Cellular Effects

This compound has notable effects on cellular processes. It has been observed to induce autoimmune responses, which suggests its potential impact on immune cells . The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is significant. For instance, dichloroacetic acid, a related compound, is known to inhibit pyruvate dehydrogenase kinase, thereby affecting cellular metabolism and energy production . This inhibition can lead to alterations in cell function and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through acylation reactions. It binds to specific biomolecules, transferring acyl groups and modifying their structure and function. This can result in enzyme inhibition or activation, depending on the target molecule . The compound’s ability to induce autoimmune responses suggests that it may interact with immune-related proteins, altering their activity and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce changes in liver gene expression consistent with inflammatory processes over extended periods . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental setups.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. In studies involving female MRL mice, the compound was administered at a dosage of 0.2 mmol/kg twice weekly for six weeks . This dosage led to changes in liver gene expression, indicating inflammatory responses and potential liver toxicity. Higher doses may result in more pronounced toxic effects, while lower doses might have minimal impact. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to acylation reactions. It interacts with enzymes such as pyruvate dehydrogenase kinase, influencing metabolic flux and metabolite levels . The compound’s role in modifying metabolic pathways can have significant implications for cellular energy production and overall metabolism. Understanding these interactions is crucial for elucidating the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s ability to acylate biomolecules suggests that it may interact with transporters and binding proteins, facilitating its movement within the cellular environment . These interactions can affect the compound’s localization and accumulation in specific tissues, impacting its overall activity and function.

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with specific targeting signals and post-translational modifications. The compound may be directed to particular cellular compartments or organelles, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its role in cellular processes and potential therapeutic applications.

properties

IUPAC Name

(2,2-dichloroacetyl) 2,2-dichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl4O3/c5-1(6)3(9)11-4(10)2(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHMQURGSQBBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)OC(=O)C(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041011
Record name Dichloroacetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4124-30-5
Record name Acetic acid, 2,2-dichloro-, 1,1′-anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4124-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichloroacetic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004124305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloroacetic anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2,2-dichloro-, 1,1'-anhydride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dichloroacetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-dichloroacetic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICHLOROACETIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB3OGR64IN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichloroacetic anhydride
Reactant of Route 2
Reactant of Route 2
Dichloroacetic anhydride
Reactant of Route 3
Reactant of Route 3
Dichloroacetic anhydride
Reactant of Route 4
Reactant of Route 4
Dichloroacetic anhydride
Reactant of Route 5
Reactant of Route 5
Dichloroacetic anhydride
Reactant of Route 6
Reactant of Route 6
Dichloroacetic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.